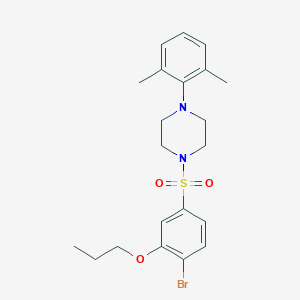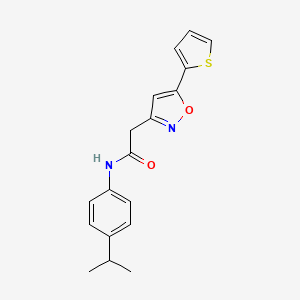
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as LY3023414, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound is currently undergoing clinical trials and is being studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called PI3K, which is involved in cell growth and survival. By inhibiting PI3K, this compound blocks the signaling pathways that promote cancer cell growth and induces cell death.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easier to synthesize and manipulate compared to larger molecules. It is also highly specific for PI3K, reducing the risk of off-target effects. However, like all experimental compounds, it has limitations, including the need for further optimization and testing before it can be used in clinical trials.
将来の方向性
There are several potential future directions for N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the study of this compound in other disease indications, such as autoimmune disorders or inflammatory diseases. Finally, further optimization of the compound may lead to the development of more potent and selective inhibitors of PI3K, with improved therapeutic efficacy and reduced toxicity.
In conclusion, this compound, or this compound, is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a promising candidate for further study and development.
合成法
The synthesis of N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves several steps, including the reaction of 4-isopropylphenylhydrazine with 2-bromoacetyl thiophene, followed by the reaction of the resulting intermediate with 3-(2-hydroxyethyl)-5-methylisoxazole. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been found to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)13-5-7-14(8-6-13)19-18(21)11-15-10-16(22-20-15)17-4-3-9-23-17/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMISEXNCXTKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


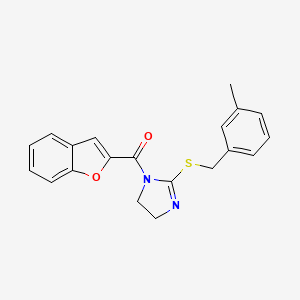


![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2557113.png)
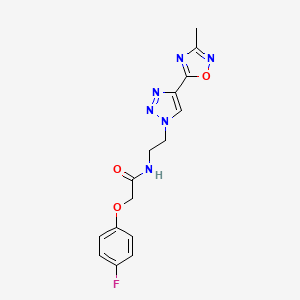
![3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride](/img/structure/B2557116.png)
![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2557119.png)
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2557121.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557124.png)
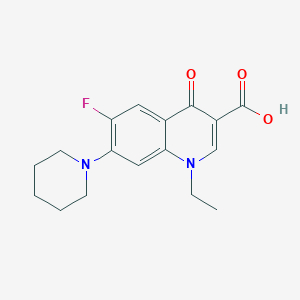
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)
